molecular formula C24H22N2O2S B11557668 O-[4-(naphthalen-1-ylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate

O-[4-(naphthalen-1-ylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate

Cat. No.: B11557668
M. Wt: 402.5 g/mol
InChI Key: PKYYIIXBMKATPM-UHFFFAOYSA-N
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Description

4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring and a benzamide group, connected through a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalene-1-amine with benzoyl chloride to form N-(naphthalen-1-yl)benzamide. This intermediate is then reacted with bis(prop-2-en-1-yl)carbamothioyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE exerts its effects involves interactions with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The naphthalene ring may also participate in π-π stacking interactions, contributing to the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE: Similar structure but with a dimethylphenyl group instead of a naphthalen-1-yl group.

    4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(PHENYL)BENZAMIDE: Lacks the naphthalene ring, making it less complex.

Uniqueness

The presence of the naphthalene ring in 4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE distinguishes it from similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

O-[4-(naphthalen-1-ylcarbamoyl)phenyl] N,N-bis(prop-2-enyl)carbamothioate

InChI

InChI=1S/C24H22N2O2S/c1-3-16-26(17-4-2)24(29)28-20-14-12-19(13-15-20)23(27)25-22-11-7-9-18-8-5-6-10-21(18)22/h3-15H,1-2,16-17H2,(H,25,27)

InChI Key

PKYYIIXBMKATPM-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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